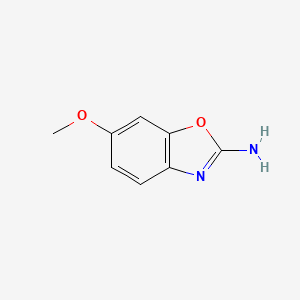

6-Methoxyl-2-aminobenzoxazol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMHWUZZUTWZSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732643 | |

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13895-08-4 | |

| Record name | 6-Methoxy-1,3-benzoxazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxyl-2-aminobenzoxazol chemical structure elucidation

An In-depth Technical Guide to the Chemical Structure Elucidation of 6-Methoxy-2-aminobenzoxazole

Abstract

The 2-aminobenzoxazole scaffold is a privileged heterocyclic core in modern medicinal and agricultural chemistry, valued for its planar structure that facilitates interactions with biological targets.[1][2] Derivatives of this scaffold are investigated for a wide array of therapeutic applications, including as enzyme inhibitors and antifungal agents.[3][4] This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structural elucidation of a key analogue, 6-methoxy-2-aminobenzoxazole. We will detail an integrated analytical workflow, moving from a logical synthesis strategy to definitive spectroscopic characterization. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for confirming the molecular identity of novel heterocyclic compounds, grounded in the principles of scientific integrity and experimental causality.

Rationale and Synthesis Strategy

Before any analytical characterization can begin, a pure sample of the target compound must be obtained. The chosen synthesis route not only provides the material but also offers the first piece of evidence for the expected molecular structure. The most common and reliable method for synthesizing 2-aminobenzoxazoles involves the cyclization of an appropriate o-aminophenol.[5]

For 6-methoxy-2-aminobenzoxazole, the logical precursor is 4-methoxy-2-aminophenol. The cyclization is typically achieved using a cyanating agent like cyanogen bromide (BrCN). However, due to the high toxicity of BrCN, safer alternatives such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid are now preferred.[2][3][6]

Reaction Scheme:

The causality is direct: the reaction condenses the amino and hydroxyl groups of the precursor with a one-carbon electrophile to form the five-membered oxazole ring. The methoxy and resulting amino groups retain their respective positions from the starting material, providing a strong hypothesis for the final structure.

The Integrated Elucidation Workflow

Unambiguous structure determination is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system. Our workflow is designed to first establish the molecular formula, then identify the functional groups present, and finally map the precise atomic connectivity.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Causality of Choice: The first and most fundamental question in structural analysis is "What is its mass and elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose. It provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula, thereby distinguishing the target compound from isomers or other potential byproducts.

Expected Result: For 6-methoxy-2-aminobenzoxazole, the molecular formula is C₈H₈N₂O₂. The expected monoisotopic mass can be calculated with high precision.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₂ |

| Molecular Weight | 164.16 g/mol |

| Exact Mass [M+H]⁺ | 165.0659 Da |

The observation of an ion with a mass-to-charge ratio (m/z) matching this exact mass to within a few parts per million (ppm) provides extremely strong evidence for the proposed elemental composition.

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. Calibrate the instrument using a known standard immediately prior to analysis.

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Processing: Use the instrument's software to calculate the exact mass of the most abundant ion and generate a list of possible molecular formulas that fit the observed mass within a 5 ppm error threshold.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of Choice: IR spectroscopy is a rapid and non-destructive technique that identifies the types of chemical bonds—and by extension, the functional groups—present in a molecule.[7] For 6-methoxy-2-aminobenzoxazole, this allows us to confirm the presence of the key amine (-NH₂), aromatic, and ether (-OCH₃) moieties suggested by the synthesis.

Expected Spectral Features: The IR spectrum provides a characteristic fingerprint. Key absorption bands are predicted below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3150-3000 | C-H Aromatic Stretch | Benzene Ring |

| 2980-2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |

| ~1660 | C=N Stretch | Oxazole Ring |

| 1620-1580 | C=C Aromatic Ring Stretch | Benzene Ring |

| ~1250 | C-O Asymmetric Stretch | Aryl Ether |

| ~1030 | C-O Symmetric Stretch | Aryl Ether |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality of Choice: While MS gives the formula and IR shows the functional groups, NMR spectroscopy reveals the exact carbon-hydrogen framework and the connectivity between atoms. It is the most powerful tool for de novo structure elucidation. We use a combination of ¹H and ¹³C NMR to create a complete picture.[8][9]

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum maps the chemical environment of each proton. The predicted spectrum for 6-methoxy-2-aminobenzoxazole is highly characteristic.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 5.0-6.0 ppm, which would disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange. This confirms the presence of a labile amine group.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately δ 3.78 ppm, integrating to three protons.[1] This is definitive for the methoxy group.

-

Aromatic Protons: The three protons on the benzene ring form a coupled system.

-

H7: Appears as a doublet around δ 7.1 ppm, coupled only to H5.

-

H4: Appears as a doublet around δ 6.9 ppm, with a small meta-coupling to H5.

-

H5: Appears as a doublet of doublets around δ 6.8 ppm, showing coupling to both H7 and H4.

-

This specific splitting pattern is a powerful diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

-

C2 (Amine-bearing): The carbon of the oxazole ring attached to the amine group is significantly deshielded, appearing around δ 165 ppm.

-

C6 (Methoxy-bearing): The aromatic carbon directly attached to the electron-donating methoxy group appears far downfield, around δ 157 ppm.

-

C3a and C7a (Ring Fusion): The quaternary carbons at the fusion of the two rings are expected between δ 140-148 ppm.

-

Aromatic CH Carbons (C4, C5, C7): These carbons appear in the typical aromatic region of δ 98-115 ppm.

-

Methoxy Carbon (-OCH₃): The aliphatic carbon of the methoxy group will show a characteristic signal around δ 56 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the ¹H signals and pick all peaks in both spectra.

X-ray Crystallography: The Ultimate Confirmation

Causality of Choice: While the combination of MS, IR, and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the only absolute, three-dimensional map of the molecule in the solid state.[10] It is employed when an unambiguous proof is required for publication, patent filing, or when stereochemistry is . The primary prerequisite is the ability to grow a high-quality single crystal, which can be a significant challenge.

Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or solvent mixtures).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, unambiguous molecular structure.[11]

Conclusion

The structural elucidation of 6-methoxy-2-aminobenzoxazole is a systematic process built on a foundation of logical synthesis and confirmed through the application of complementary, high-fidelity analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula (C₈H₈N₂O₂). Infrared spectroscopy confirms the presence of the required amine, ether, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive map of atomic connectivity, confirming the specific substitution pattern. Together, these methods form a self-validating workflow that allows for the unequivocal confirmation of the molecular structure, a critical step in the advancement of any research or development program involving this important chemical scaffold.

References

-

Šlachtová, V., Chasa, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19343–19352. [Link]

-

American Chemical Society (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]

-

Journal of Emerging Technologies and Innovative Research (JETIR). (2018). "GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION". JETIR, 5(8). [Link]

-

Christina Ruby Stella, P. et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. [Link]

-

Balaswamy, G. et al. (2012). SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. Trade Science Inc.[Link]

-

Chauhan, B. et al. (2023). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 14(4), 1789-1794. [Link]

-

ResearchGate. (2012). Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. [Link]

-

Bennehalli, B. et al. (2017). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxybenzothiazole. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Sharma, D. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]

-

Zhang, H. et al. (2020). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. BMC Chemistry. [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. [Link]

Sources

- 1. 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. ijpbs.com [ijpbs.com]

- 7. jetir.org [jetir.org]

- 8. jocpr.com [jocpr.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: An In-Depth Technical Guide to 6-Methoxy-2-aminobenzoxazole

Abstract

The benzoxazole core, a unique heterocyclic scaffold, has garnered significant attention within the scientific community, particularly in the realms of medicinal and agricultural chemistry. This guide focuses on a key derivative, 6-methoxy-2-aminobenzoxazole, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its discovery and historical context, delve into its synthesis and chemical properties, and meticulously examine its diverse pharmacological activities. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind experimental choices, grounding all claims in verifiable, authoritative sources.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazole and its derivatives are classified as "privileged structures" in medicinal chemistry. This designation is attributed to their ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. The planar nature of the benzoxazole ring system facilitates π-π stacking interactions with biological macromolecules, while the embedded nitrogen and oxygen atoms act as hydrogen bond acceptors, further enhancing binding affinities.[1] 6-Methoxy-2-aminobenzoxazole, the subject of this guide, incorporates a methoxy group at the 6-position and an amino group at the 2-position, modifications that significantly influence its electronic properties and biological activity.

Discovery and Historical Context: A Synthesis-Driven Emergence

While a singular "discovery" paper for 6-methoxy-2-aminobenzoxazole is not readily identifiable in historical literature, its emergence is intrinsically linked to the broader exploration of benzoxazole synthesis. The core benzoxazole structure has been known since the late 19th century, with early synthetic efforts laying the groundwork for the creation of a vast library of derivatives.

The most direct and historically significant method for synthesizing 2-aminobenzoxazoles involves the reaction of an appropriately substituted o-aminophenol with a cyanating agent. A common and direct approach to 6-methoxyl-2-aminobenzoxazole involves the reaction of 4-methoxy-2-aminophenol with such an agent.[1] Historically, the highly toxic and hazardous cyanogen bromide (BrCN) was employed for this cyclization reaction.[1] The use of this reagent, while effective, posed significant safety risks, prompting the search for safer alternatives.

A pivotal advancement in the synthesis of 2-aminobenzoxazoles was the introduction of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous electrophilic cyanating agent. This development provided a much safer and more accessible route to these valuable compounds, likely accelerating research into derivatives like 6-methoxy-2-aminobenzoxazole.

The synthesis of the related compound, 6-methoxy-2-benzoxazolinone, was described in a 1975 publication, which involved the formation and reduction of 5-methoxy-2-nitrophenol followed by fusion with urea. While not the target molecule of this guide, this publication indicates that the 6-methoxy-substituted benzoxazole scaffold was of interest to chemists for several decades.

Synthesis and Physicochemical Properties

The primary synthetic route to 6-methoxy-2-aminobenzoxazole remains the cyclization of 4-methoxy-2-aminophenol. Below is a generalized workflow representing this key transformation.

Caption: Generalized synthetic workflow for 6-methoxy-2-aminobenzoxazole.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | PubChem |

| Molecular Weight | 164.16 g/mol | PubChem |

| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |

| Solubility | Soluble in DMSO and methanol | Commercial Suppliers |

Pharmacological Profile and Mechanism of Action

The benzoxazole scaffold is a versatile pharmacophore, and the introduction of the 6-methoxy and 2-amino groups endows the molecule with a distinct biological activity profile. Research has primarily focused on the antifungal, anticancer, and anti-inflammatory potential of 2-aminobenzoxazole derivatives.

Antifungal Activity

Derivatives of 2-aminobenzoxazole have demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi.

In Vitro Antifungal Activity of 2-Aminobenzoxazole Derivatives:

A study investigating a series of 2-aminobenzoxazole derivatives reported potent in vitro activity against a panel of eight phytopathogenic fungi. Several compounds exhibited excellent and broad-spectrum antifungal activities, with EC₅₀ values in the low microgram per milliliter range, surpassing the efficacy of the commercial fungicide hymexazol. For instance, compounds 3a , 3b , 3c , 3e , 3m , and 3v from this study displayed EC₅₀ values ranging from 1.48 to 16.6 µg/mL. In vivo studies further confirmed the preventative effects of these compounds against Botrytis cinerea.

Experimental Protocol: Mycelial Growth Inhibition Assay

The following is a generalized protocol for assessing the in vitro antifungal activity of compounds like 6-methoxy-2-aminobenzoxazole.

-

Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

Incorporation of Test Compound: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. A solvent control is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus is placed at the center of each PDA plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a specified period.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.

Sources

An In-Depth Technical Guide to 6-Methoxyl-2-aminobenzoxazol (CAS No. 13895-08-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyl-2-aminobenzoxazol, with the CAS number 13895-08-4, is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The benzoxazole scaffold is a recognized "privileged structure," frequently found in molecules exhibiting a wide array of biological activities. The presence of the methoxy and amino functional groups on this scaffold provides opportunities for diverse chemical modifications, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

The planar nature of the benzoxazole ring system allows for potential π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These structural features contribute to the diverse pharmacological profiles observed in this class of compounds, which include antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 6-Methoxyl-2-aminobenzoxazol, aimed at supporting researchers in their scientific endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of a compound is fundamental for its application in research and development. Below is a summary of the key data for 6-Methoxyl-2-aminobenzoxazol.

| Property | Value | Source |

| CAS Number | 13895-08-4 | [1] |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| IUPAC Name | 6-methoxy-1,3-benzoxazol-2-amine | |

| Appearance | Solid (form may vary) | |

| ¹H NMR | While a specific spectrum for this compound is not readily available in the public domain, the expected signals would include distinct peaks for the aromatic protons, the methoxy group protons, and the amine protons. For a related derivative, 6-Methoxy-2-(piperidin-1-yl)benzoxazole, a doublet for an aromatic proton is observed at approximately 7.17 ppm. The amine protons of 6-Methoxyl-2-aminobenzoxazol would likely appear as a broad singlet.[1] | |

| ¹³C NMR | Spectral data for a closely related compound, 6-methoxy-2-(2-nitrophenyl)-benzoxazole, has been reported, which can provide an indication of the expected chemical shifts for the carbon atoms in the benzoxazole core.[6] | |

| InChI Key | WQMHWUZZUTWZSC-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The primary synthetic route to 6-Methoxyl-2-aminobenzoxazol involves the cyclization of 4-methoxy-2-aminophenol. This precursor is key as it contains the necessary functionalities in the correct positions for the formation of the benzoxazole ring. The most common method for this transformation is the reaction with a cyanating agent.

Historically, cyanogen bromide (BrCN) has been widely used for this purpose.[7][8][9] The reaction mechanism involves the nucleophilic attack of the amino group of the 2-aminophenol onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization where the hydroxyl group attacks the newly formed cyanamide intermediate, leading to the formation of the oxazole ring and subsequent elimination of hydrogen bromide.

Due to the high toxicity of cyanogen bromide, safer alternatives have been developed. These include N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) used in the presence of a Lewis acid or lithium hexamethyldisilazide (LiHMDS).[10] These reagents provide a less hazardous approach to achieving the same chemical transformation.

Experimental Protocol: General Synthesis of 2-Aminobenzoxazoles

The following is a generalized protocol based on the reaction of a 2-aminophenol with cyanogen bromide, which can be adapted for the synthesis of 6-Methoxyl-2-aminobenzoxazol using 4-methoxy-2-aminophenol as the starting material.

Materials:

-

4-methoxy-2-aminophenol

-

Cyanogen bromide (Caution: Highly Toxic)

-

Ethanol or other suitable solvent

-

Base (e.g., sodium bicarbonate) for neutralization

-

Apparatus for reflux and extraction

Procedure:

-

Dissolve 4-methoxy-2-aminophenol in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Carefully add a solution of cyanogen bromide in the same solvent to the cooled reaction mixture. The addition should be done portion-wise to control the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 6-Methoxyl-2-aminobenzoxazol.

Causality behind Experimental Choices:

-

The use of a cooling bath during the addition of cyanogen bromide is crucial to manage the exothermic nature of the initial reaction.

-

Refluxing the reaction mixture provides the necessary energy to drive the cyclization and formation of the benzoxazole ring.

-

Neutralization is required to quench any remaining acidic byproducts before extraction.

-

Purification is essential to remove any unreacted starting materials and byproducts to obtain a compound of high purity suitable for further applications.

Diagram of the General Synthetic Pathway:

Caption: General synthesis of 6-Methoxyl-2-aminobenzoxazol.

Applications in Drug Discovery and Agrochemicals

The benzoxazole scaffold is a key component in many compounds with significant biological activity. Derivatives of 2-aminobenzoxazole have been investigated for a range of therapeutic applications.

-

Anticancer Activity: Benzoxazole derivatives have shown promise as antitumor agents.[1] Their mechanism of action can involve the modulation of crucial cellular pathways, such as the hypoxia signaling pathway through HIF-1α, a significant target in cancer therapy.[1]

-

Antimicrobial and Antifungal Activity: The benzoxazole nucleus is present in compounds that exhibit antibacterial and antifungal properties.[2][4]

-

Anti-inflammatory and Analgesic Activity: Several studies have reported the anti-inflammatory and analgesic effects of benzoxazole derivatives.[2][3][4]

-

Enzyme Inhibition: 2-Aminobenzoxazoles have been identified as inhibitors of various enzymes, which is a common strategy in drug development.[3][9]

In the field of agrochemicals, benzoxazole-based compounds have demonstrated a broad spectrum of activities, including antibacterial, antiviral, and herbicidal effects.[1] This makes 6-Methoxyl-2-aminobenzoxazol a valuable intermediate for the development of new agents to manage plant diseases and control weeds.[1]

Logical Relationship of Benzoxazole in Bioactivity:

Caption: The role of the benzoxazole core in biological activity.

Safety and Handling

As a research chemical, 6-Methoxyl-2-aminobenzoxazol should be handled with care in a well-ventilated laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally related compounds provides general guidance.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles.

-

Inhalation: Avoid inhaling dust or vapors. Use in a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

6-Methoxyl-2-aminobenzoxazol is a versatile chemical intermediate with significant potential in the development of new therapeutic agents and agrochemicals. Its synthesis is well-established, though care must be taken with hazardous reagents. The benzoxazole core, decorated with methoxy and amino groups, provides a rich platform for chemical exploration. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly open new avenues for drug discovery and development.

References

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. Available at: [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. Available at: [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

The synthetic route for the aminobenzoxazole scaffold. Online Inhibitor. Available at: [Link]

-

Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. PubMed. Available at: [Link]

-

(PDF) An efficient synthesis of 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives using IBD/LTA: Reactivity, DFT, Anticancer and Larvicidal activities. ResearchGate. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES. International Journal of Creative Research Thoughts. Available at: [Link]

-

Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH. Available at: [Link]

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

A REVIEW ON DIVERSE BIOLOGICAL ACTIVITIES OF BENZOXAZOLE MOLECULE. World Journal of Pharmaceutical Research. Available at: [Link]

-

6-Methoxy-1,3-benzothiazol-2-amine. PMC - NIH. Available at: [Link]

-

(PDF) 6-Methoxy-1,3-benzoxazol-2(3H)-one. ResearchGate. Available at: [Link]

-

Synthesis of 6-[2-(benzoxazol-2-ylmethylamino)ethoxy]-1-alkyl-1H-indole-2-carboxylic acid and inhibitory activity on beta-amyloid aggregation. PubMed. Available at: [Link]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

Sources

- 1. 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. BENZOXAZOLE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE - Europub [europub.co.uk]

- 6. rsc.org [rsc.org]

- 7. ijpbs.com [ijpbs.com]

- 8. cog133.com [cog133.com]

- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

Introduction: Unveiling the Potential of a Privileged Scaffold

An In-Depth Technical Guide to 6-Methoxy-2-aminobenzoxazole

6-Methoxy-2-aminobenzoxazole is a heterocyclic chemical scaffold of significant interest in the fields of medicinal and agricultural chemistry.[1] Its core, the benzoxazole moiety, is recognized for its planar structure, which facilitates crucial π-π stacking interactions with various biological targets. The strategic placement of nitrogen and oxygen atoms within this structure allows it to function as a hydrogen bond acceptor, making it a valuable template for the design of novel bioactive molecules.[1] This guide provides a comprehensive overview of 6-Methoxy-2-aminobenzoxazole, from its fundamental physicochemical properties to its synthesis, potential therapeutic applications, and the experimental protocols necessary for its study.

Part 1: Core Physicochemical and Structural Data

A precise understanding of a compound's molecular characteristics is the bedrock of all subsequent research. The key identifiers and properties of 6-Methoxy-2-aminobenzoxazole are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₂ | Inferred from MW |

| Molecular Weight | 164.164 g/mol | [1] |

| CAS Number | 13895-08-4 | [1] |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(=N2)N | - |

| InChI Key | WQMHWUZZUTWZSC-UHFFFAOYSA-N | [1] |

The structure of 6-Methoxy-2-aminobenzoxazole, featuring the fused benzoxazole ring system with a methoxy group at the 6-position and an amino group at the 2-position, is depicted below.

Caption: Chemical structure of 6-Methoxy-2-aminobenzoxazole.

Part 2: Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of 2-aminobenzoxazole derivatives typically proceeds via the cyclization of an appropriately substituted o-aminophenol. A common and effective method involves the reaction of the aminophenol with a cyanating agent, such as cyanogen bromide (CNBr) or the less hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2][3] For 6-Methoxy-2-aminobenzoxazole, the logical precursor is 2-amino-5-methoxyphenol. This precursor itself can be synthesized from 4-methoxyphenol through a two-step process of nitration followed by reduction.[4]

This multi-step approach is chosen for its reliability and the commercial availability of the starting materials. The nitration of phenols is a well-established reaction, and the subsequent reduction of the nitro group to an amine is a high-yielding transformation, setting the stage for the crucial cyclization step.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol outlines a validated pathway for the laboratory-scale synthesis of 6-Methoxy-2-aminobenzoxazole.

Step 1: Nitration of 4-Methoxyphenol

-

Cool a solution of 4-methoxyphenol in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice water to precipitate the product, 5-methoxy-2-nitrophenol.

-

Filter, wash the solid with cold water until the filtrate is neutral, and dry the product.

Step 2: Reduction of 5-Methoxy-2-nitrophenol

-

Dissolve the synthesized 5-methoxy-2-nitrophenol in a solvent such as ethanol or methanol.

-

Add a reducing agent. A common choice is catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or a chemical reductant like tin(II) chloride (SnCl₂) in hydrochloric acid.[5]

-

If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Filter off the catalyst (if used) and remove the solvent under reduced pressure. If an acid was used, neutralize the mixture with a base (e.g., NaHCO₃) and extract the product, 2-amino-5-methoxyphenol, into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the aminophenol.

Step 3: Cyclization to form 6-Methoxy-2-aminobenzoxazole

-

Dissolve the 2-amino-5-methoxyphenol in a suitable solvent like ethanol or tetrahydrofuran (THF).[4]

-

Add a solution of cyanogen bromide (CNBr) in the same solvent dropwise at room temperature.[4]

-

Stir the reaction mixture for several hours until TLC indicates the consumption of the starting material.

-

Neutralize the reaction mixture, if necessary, and remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-Methoxy-2-aminobenzoxazole.

Caption: Synthetic workflow for 6-Methoxy-2-aminobenzoxazole.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the amine protons.

-

Mass Spectrometry (MS): Will confirm the molecular weight of 164.164 g/mol .

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the primary amine, C-O stretches of the ether and oxazole ring, and C=N stretching vibrations.

Part 3: Applications in Research and Drug Development

The benzoxazole scaffold is a cornerstone in the development of therapeutic agents and agrochemicals. 6-Methoxy-2-aminobenzoxazole serves as a key intermediate and a promising candidate for further investigation in several areas.

Oncology and Antitumor Research

Benzoxazole derivatives are extensively studied for their potential as antitumor agents.[1] One of the key mechanisms involves the modulation of cellular pathways that are critical for cancer cell survival and proliferation. For instance, some benzoxazoles have been shown to interfere with hypoxia signaling through the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[1] HIF-1α is a transcription factor that is overexpressed in many tumors and helps them adapt to low-oxygen environments. By inhibiting this pathway, compounds like 6-Methoxy-2-aminobenzoxazole could potentially limit tumor growth and survival.

Caption: Potential inhibition of the HIF-1α pathway by benzoxazoles.

Modulation of Sphingolipid Signaling

The 2-aminobenzoxazole scaffold has been identified as a potent inhibitor of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2).[6] S1P is a critical signaling lipid that regulates numerous physiological processes, including lymphocyte trafficking. By inhibiting Spns2, which exports S1P from cells, these compounds can lower circulating lymphocyte counts, a therapeutic strategy used in treating autoimmune diseases like multiple sclerosis.[6] The structural features of 6-Methoxy-2-aminobenzoxazole make it a promising candidate for the development of novel Spns2 inhibitors.

Agrochemical Applications

Beyond medicine, benzoxazole-based compounds have demonstrated a wide spectrum of biological activities in agriculture. They have been reported to possess antibacterial, antiviral, and herbicidal properties, making them valuable scaffolds for developing new crop protection agents.[1]

Conclusion

6-Methoxy-2-aminobenzoxazole represents a molecule of considerable scientific interest. Its well-defined structure, accessible synthesis, and the proven biological relevance of its core scaffold make it an attractive platform for further research. As a building block, it offers multiple points for chemical modification, enabling the generation of diverse compound libraries for screening in drug discovery and agrochemical development. This guide provides the foundational knowledge for researchers to harness the potential of this versatile compound.

References

- 1. 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical [benchchem.com]

- 2. ijpbs.com [ijpbs.com]

- 3. researchgate.net [researchgate.net]

- 4. precisionfda.org [precisionfda.org]

- 5. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxyl-2-aminobenzoxazol quantum chemical calculations

An In-Depth Technical Guide to the Quantum Chemical Analysis of 6-Methoxy-2-aminobenzoxazole

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the quantum chemical analysis of 6-methoxy-2-aminobenzoxazole. We will move beyond a simple recitation of methods to explore the causal reasoning behind procedural choices, ensuring a robust and reproducible computational investigation.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a privileged heterocyclic core in medicinal chemistry and materials science.[1][2] Derivatives built upon this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 6-methoxy-2-aminobenzoxazole, the subject of this guide, incorporates key functional groups—an electron-donating methoxy group and a reactive amino group—that make it a versatile building block for designing novel bioactive molecules.[3] Its planar structure is conducive to π-π stacking interactions with biological targets, while the heteroatoms can act as hydrogen bond donors and acceptors.[3]

To rationally design new therapeutic agents and accelerate the discovery pipeline, quantum chemical calculations have become an indispensable tool.[1][4] These computational methods, particularly Density Functional Theory (DFT), allow for a profound understanding of a molecule's three-dimensional structure, electronic properties, and reactivity before a single gram is synthesized.[1][5] This guide details the core computational methodology for characterizing 6-methoxy-2-aminobenzoxazole, providing a validated protocol from initial structure generation to the interpretation of predictive data.

Theoretical Framework: Density Functional Theory (DFT)

Quantum chemistry involves finding approximate solutions to the Schrödinger equation, which is computationally inaccessible for multi-electron systems.[4] Among the various methods, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy for molecules of this size.[4][6] DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.

A specific DFT calculation is defined by the choice of a functional and a basis set .

-

Functional: The functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice that combines the accuracy of Hartree-Fock theory with DFT, providing reliable results for a broad range of organic molecules.[6][7][8]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, such as 6-311++G(d,p) , is a robust choice for this type of analysis.

-

6-311: Indicates a triple-zeta valence set, providing high flexibility for describing valence electrons.

-

++G: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density distribution, which is essential for describing chemical bonds accurately.

-

Computational Workflow and Protocol

A rigorous quantum chemical analysis follows a structured, multi-step process. This workflow ensures that the calculated properties are derived from a stable, energetically minimized molecular structure.

Caption: Standard workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the procedure using the Gaussian suite of programs, a standard in the field.[8][9]

-

Step 1: Molecular Structure Generation

-

Using a molecular editor like GaussView, construct the 3D structure of 6-methoxy-2-aminobenzoxazole.

-

Ensure correct atom types, bonds, and initial hybridization. Perform a preliminary structure cleanup using the editor's built-in molecular mechanics tools.

-

-

Step 2: Input File Preparation

-

Define the calculation parameters in a Gaussian input file (.gjf or .com).

-

Route Section (# line): Specify the method, basis set, and type of calculation. For optimization and frequency, a typical line would be: #p B3LYP/6-311++G(d,p) Opt Freq. The p keyword requests additional print output.

-

Charge and Multiplicity: For neutral 6-methoxy-2-aminobenzoxazole in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).

-

Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

-

-

Step 3: Geometry Optimization

-

Causality: The goal of geometry optimization is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point. This ensures that all subsequent properties are calculated for the most stable conformation of the molecule.

-

Submit the input file to the Gaussian program. The algorithm will iteratively adjust the atomic positions to minimize the total electronic energy.

-

-

Step 4: Vibrational Frequency Calculation

-

Trustworthiness: A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure. This step is a critical validation of the optimized geometry.

-

This calculation is typically performed concurrently with optimization (Opt Freq). If any imaginary frequencies are found, the geometry must be perturbed along the mode of the imaginary frequency and re-optimized.

-

-

Step 5: Calculation of Molecular Properties

-

Once a validated minimum energy structure is obtained, perform single-point energy calculations to derive various electronic and spectroscopic properties.

-

NMR Spectroscopy: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate isotropic shielding values.[5][8] Example keyword: #p B3LYP/6-311++G(d,p) NMR. The calculated shifts are then referenced against a standard like tetramethylsilane (TMS), also calculated at the same level of theory.[6][10]

-

Electronic Properties: Keywords like Pop=NBO or Pop=Mulliken can be added to calculate charge distributions. Frontier molecular orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) are standard outputs from the optimized calculation.

-

Data Presentation and Interpretation

Molecular Geometry

The optimization yields precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available, serving as a primary validation of the chosen computational level.[8][10]

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | C-O (methoxy) | ~1.36 |

| C-N (amino) | ~1.37 | |

| C=N (oxazole) | ~1.31 | |

| Bond Angle | C-O-C (methoxy) | ~118.0 |

| H-N-H (amino) | ~115.0 | |

| Dihedral Angle | C-C-O-C (methoxy) | ~0.0 or ~180.0 |

| (Note: These are representative values based on similar structures. Actual calculated values will be specific to the output.) |

Electronic Properties and Reactivity

The electronic landscape of the molecule dictates its reactivity.

Caption: The HOMO-LUMO energy gap and reactivity.

-

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO and LUMO are key to understanding chemical reactivity.[9]

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

Energy Gap (ΔE = ELUMO – EHOMO): This value is a critical indicator of chemical stability.[11] A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive.[11]

-

-

Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface.[5] It provides an immediate, intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, often around hydrogen atoms bonded to heteroatoms (e.g., the amino group). These are sites for nucleophilic attack and hydrogen bond donation.

-

| Property | Calculated Value (eV) | Implication |

| EHOMO | -5.9 to -6.3 | Ionization Potential; electron-donating ability |

| ELUMO | -1.1 to -1.4 | Electron Affinity; electron-accepting ability |

| Energy Gap (ΔE) | 4.6 to 5.0 | High value indicates good kinetic stability |

| (Note: Representative values based on similar heterocyclic systems.) |

Spectroscopic Analysis

Comparing calculated spectra with experimental data is the ultimate validation of the computational model.

-

Vibrational (IR) Spectroscopy: Frequency calculations yield the wavenumbers and intensities of vibrational modes. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96 for B3LYP) for better agreement.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO method provides theoretical chemical shifts (¹H and ¹³C) that generally show excellent linear correlation with experimental spectra, aiding in the definitive assignment of complex signals.[10][12]

Application in Rational Drug Design

The quantum chemical data derived from this protocol serves as a critical foundation for advanced drug development efforts.

-

Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related benzoxazole derivatives, one can build quantitative structure-activity relationship (QSAR) models. These models correlate electronic properties (like HOMO/LUMO energies or atomic charges) with biological activity, enabling the prediction of potency for novel, unsynthesized compounds.

-

Molecular Docking: The optimized 3D structure and calculated partial atomic charges are essential inputs for molecular docking simulations.[13][14] Docking predicts the preferred binding mode and affinity of the molecule within the active site of a target protein or enzyme, providing mechanistic insights into its biological function. The MEP map can further guide this process by highlighting regions likely to engage in electrostatic or hydrogen-bonding interactions with the protein.[15]

Conclusion

The quantum chemical calculation protocol detailed in this guide provides a robust, validated, and scientifically sound approach to characterizing 6-methoxy-2-aminobenzoxazole. By leveraging Density Functional Theory, researchers can obtain a wealth of predictive information regarding the molecule's structural, electronic, and spectroscopic properties. This data is not merely academic; it provides actionable insights that can guide synthetic chemistry, explain experimental observations, and ultimately accelerate the rational design of novel benzoxazole-based therapeutics.

References

- BenchChem. (2025).

- BenchChem. (n.d.). 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical.

-

Deshmukh, R., Jha, A. K., & Pal, R. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. [Link]

-

Kumar, A., et al. (2011). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Karaca, G., & Al-Obaidi, A. (2023). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. ResearchGate. [Link]

-

Deshmukh, R., Jha, A. K., & Pal, R. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. ResearchGate. [Link]

-

El-Massaoudi, M., et al. (2024). Theoretical Investigation of Physico-Chemical Properties and Reactivity of Benzoxazole and Its Two Derivatives: A DFT Study. ResearchGate. [Link]

-

Gueye, M., et al. (2024). DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. Polymers. [Link]

-

Harrow, J. C., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews. [Link]

-

Sharma, D., & Narasimhan, B. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical and Allied Sciences. [Link]

-

Mary, Y. S., et al. (2021). Quantum computational, spectroscopic investigations on 6-aminobenzimidazole by DFT/TD-DFT with different solvents and molecular docking studies. ResearchGate. [Link]

-

Sert, Y., et al. (2021). A Comparative Theoretical and Spectroscopic Study of Aminomethylbenzoic Acid Derivatives as Potential NLO Candidates. ResearchGate. [Link]

-

Kumar, S., et al. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. [Link]

-

Öztürk, N., et al. (2019). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. Dergipark. [Link]

-

Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science. [Link]

-

Al-Otaibi, J. S., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE. [Link]

-

Al-Shammari, M. B., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. [Link]

-

Ceylan, Ü., et al. (2015). Experimental and theoretical studies of (E)-2-(2-hydroxystyryl)-6-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical [benchchem.com]

- 4. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Experimental and theoretical studies of (E)-2-(2-hydroxystyryl)-6-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sciencepub.net [sciencepub.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Investigating the Therapeutic Potential of 6-Methoxy-2-aminobenzoxazole

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for favorable interactions with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][4] This guide focuses on a specific derivative, 6-methoxy-2-aminobenzoxazole, a compound of significant interest for which direct therapeutic applications are still largely unexplored. While data on this precise molecule is nascent, the wealth of information on the broader 2-aminobenzoxazole class provides a strong, rational basis for investigating its therapeutic potential. This document synthesizes current knowledge to propose and detail primary and secondary potential therapeutic targets, and provides robust, validated experimental workflows for their investigation and validation. Our primary focus will be on the highly promising target, Spinster Homolog 2 (Spns2), a transporter in the critical sphingosine-1-phosphate (S1P) pathway.[5][6][7]

The Benzoxazole Core: A Foundation for Diverse Bioactivity

The benzoxazole structure, consisting of a benzene ring fused to an oxazole ring, is a planar system capable of engaging in π-π stacking interactions with biological macromolecules.[8] The embedded nitrogen and oxygen atoms act as hydrogen bond acceptors, further enhancing its ability to bind to protein targets.[8][9] The 2-amino substitution is a key feature, often involved in critical binding interactions, while the 6-methoxy group, an electron-donating substituent, can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.[8][10]

While the therapeutic landscape for many benzoxazoles is broad, recent, high-impact research has identified the 2-aminobenzoxazole scaffold as a potent and viable inhibitor of the sphingosine-1-phosphate (S1P) transporter Spns2.[5][6][7][11] This discovery provides a direct and compelling starting point for the investigation of 6-methoxy-2-aminobenzoxazole.

Primary Potential Therapeutic Target: Sphingosine-1-Phosphate Transporter (Spns2)

Mechanistic Rationale: Targeting the S1P Pathway Upstream

Sphingosine-1-phosphate (S1P) is a crucial signaling lipid that regulates a vast array of cellular processes, including cell trafficking, survival, and proliferation.[5] It exerts its effects by binding to a family of five G protein-coupled receptors (S1P₁₋₅). The S1P signaling pathway is a validated therapeutic target, with several S1P₁ receptor modulators approved for the treatment of autoimmune diseases like multiple sclerosis and ulcerative colitis.[5][7]

However, direct S1P₁ receptor modulation can be associated with on-target side effects such as bradycardia.[5][6] A more nuanced therapeutic strategy involves targeting the pathway "upstream" of receptor engagement. Spns2 is a major facilitator superfamily transporter responsible for the export of S1P from cells into the extracellular space, where it can then activate the S1P receptors.[5][6] By inhibiting Spns2, one can effectively reduce the extracellular S1P concentration, dampening S1P receptor signaling in a potentially more controlled manner and possibly circumventing the adverse effects of direct receptor modulators.[5][11] The inhibition of Spns2 leads to a dose-dependent decrease in circulating lymphocytes (lymphopenia), a key pharmacodynamic marker for this target class.[5][6][7]

Given that the 2-aminobenzoxazole scaffold has been explicitly identified in potent Spns2 inhibitors, it is a primary hypothesis that 6-methoxy-2-aminobenzoxazole will exhibit similar activity.[5][6][7]

Signaling Pathway Visualization

Caption: Proposed mechanism of 6-methoxy-2-aminobenzoxazole as an Spns2 inhibitor.

Experimental Protocol: Spns2 Inhibition Assay (Cell-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 6-methoxy-2-aminobenzoxazole against Spns2-mediated S1P release.

Principle: This assay utilizes a cell line overexpressing Spns2. The cells are loaded with a fluorescent S1P analog (e.g., NBD-S1P). The rate of fluorescence appearance in the extracellular medium, which corresponds to S1P export, is measured over time. An inhibitor will decrease this rate.

Materials:

-

HEK293 or HeLa cells stably expressing human Spns2 (hSpns2)

-

Control (wild-type) HEK293 or HeLa cells

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

NBD-Sphingosine (fluorescent precursor)

-

6-Methoxy-2-aminobenzoxazole (test compound)

-

Known Spns2 inhibitor (e.g., SLB1122168) as a positive control[5]

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation/Emission ~466/536 nm for NBD)

Methodology:

-

Cell Seeding:

-

Seed Spns2-expressing cells and wild-type control cells into a 96-well plate at a density of 40,000-50,000 cells/well.

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 6-methoxy-2-aminobenzoxazole in DMSO.

-

Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%. Prepare positive control and vehicle (DMSO) controls similarly.

-

-

Fluorescent Probe Loading:

-

Wash the cells twice with warm Assay Buffer.

-

Add 50 µL of Assay Buffer containing 2 µM NBD-Sphingosine to each well.

-

Incubate for 30 minutes at 37°C to allow for uptake and conversion to NBD-S1P.

-

-

Inhibition Step:

-

After incubation, carefully aspirate the loading solution.

-

Wash the cells three times with Assay Buffer to remove extracellular probe.

-

Add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

-

-

Measurement of S1P Export:

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity of the supernatant every 2 minutes for a period of 60 minutes.

-

The rate of increase in fluorescence is proportional to the rate of Spns2-mediated export.

-

-

Data Analysis:

-

For each concentration, calculate the rate of S1P export (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the rates by subtracting the rate observed in wild-type cells (Spns2-independent export).

-

Express the data as a percentage of the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: The known Spns2 inhibitor should yield an IC₅₀ value consistent with published literature.

-

Negative Control: Wild-type cells should show minimal fluorescence increase, confirming that the measured export is Spns2-dependent.

-

Vehicle Control: Wells containing only DMSO should show maximum export activity.

Secondary Potential Therapeutic Targets

Based on the established activities of the broader benzoxazole class, the following targets represent plausible, albeit more speculative, avenues for investigation.[1][4][12]

Tumor-Associated Carbonic Anhydrases (CA IX & XII)

-

Rationale: Certain benzoxazole derivatives have shown inhibitory activity against carbonic anhydrases (CAs), particularly isoforms IX and XII, which are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment.[13] Inhibition of these enzymes is a validated anti-cancer strategy.

-

Experimental Approach: A stopped-flow CO₂ hydration assay is the gold standard for measuring CA activity.[13] The inhibitory potential of 6-methoxy-2-aminobenzoxazole would be tested against a panel of recombinant human CA isoforms (I, II, IV, IX, XII) to determine potency and selectivity.

Cyclooxygenase-2 (COX-2)

-

Rationale: The COX-2 enzyme is a key mediator of inflammation and pain, and its inhibition is the basis for non-steroidal anti-inflammatory drugs (NSAIDs).[14] Some benzoxazole derivatives have been reported as selective COX-2 inhibitors.[14]

-

Experimental Approach: A commercially available COX-2 inhibitor screening kit can be used. These assays typically measure the peroxidase activity of the enzyme, where inhibition is quantified by a colorimetric or fluorometric readout.

Voltage-Gated Sodium Channels (VGSCs)

-

Rationale: The 2-aminobenzoxazole core is structurally related to riluzole, a neuroprotective drug approved for amyotrophic lateral sclerosis (ALS) that functions, in part, by blocking VGSCs.[15][16] Derivatives of 2-amino-6-(trifluoromethoxy)benzoxazole have shown the ability to antagonize voltage-dependent Na⁺ channel currents.[15][16]

-

Experimental Approach: The primary method for assessing activity against VGSCs is electrophysiology, specifically patch-clamp analysis on cells expressing the channel of interest (e.g., Nav1.1, Nav1.5). This technique provides direct measurement of ion channel blockade.

General Workflow for Unbiased Target Identification

For a novel compound, an unbiased approach to target discovery is essential to uncover unexpected mechanisms of action.

Caption: A generalized workflow for the identification and validation of novel drug targets.

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes a protein, increasing the temperature at which it denatures and aggregates. This change can be quantified.

Materials:

-

Cell line of interest (e.g., a cancer cell line showing sensitivity to the compound)

-

6-Methoxy-2-aminobenzoxazole

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Liquid nitrogen

-

PCR tubes and a thermal cycler

-

Ultracentrifuge or high-speed microcentrifuge

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the putative target protein

Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat one group of cells with the test compound at a concentration known to elicit a biological effect (e.g., 10x EC₅₀ from a viability assay). Treat a control group with vehicle (DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

Cell Lysis:

-

Harvest, wash, and resuspend cells in PBS with protease inhibitors.

-

Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

-

Heat Challenge:

-

Aliquot the cell lysate into several PCR tubes for each condition (compound-treated and vehicle).

-

Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. One aliquot for each condition should be kept at room temperature as a non-heated control.

-

Cool the tubes at room temperature for 3 minutes.

-

-

Separation of Soluble and Aggregated Fractions:

-

Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

-

-

Protein Analysis:

-

Analyze the soluble fractions by SDS-PAGE followed by Western blotting using an antibody against the putative target protein.

-

Quantify the band intensity for each temperature point.

-

-

Data Analysis:

-

For both the compound-treated and vehicle-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) as a function of temperature.

-

A shift in the melting curve to the right (i.e., a higher melting temperature) in the compound-treated sample compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.

-

Summary and Future Directions

6-Methoxy-2-aminobenzoxazole is a promising chemical entity for which a clear and compelling therapeutic hypothesis can be constructed based on robust data from structurally related compounds. The primary proposed target, the S1P transporter Spns2, represents a modern and potentially safer approach to modulating the S1P pathway for autoimmune and inflammatory diseases. The detailed protocols provided herein offer a clear roadmap for testing this primary hypothesis. Furthermore, the exploration of secondary targets such as carbonic anhydrases and COX-2, alongside unbiased target identification workflows, will ensure a comprehensive evaluation of this molecule's full therapeutic potential. The next logical steps involve the synthesis or acquisition of the compound, execution of the primary Spns2 inhibition assay, and subsequent progression to cellular and in vivo models of disease based on the initial findings.

References

-

The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). 2024.

-

A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem. 2021.

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). J Med Chem. 2023.

-

Benzoxazole derivatives: Significance and symbolism. ScienceDirect. 2024.

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. IRIS Unimore. N.A.

-

Biological activities of benzoxazole and its derivatives. ResearchGate. N.A.

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). ACS Publications. 2023.

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2). PubMed. 2023.

-

2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) | Request PDF. ResearchGate. N.A.

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. N.A.

-

2-Aminobenzoxazole-appended coumarins as potent and selective inhibitors of tumour-associated carbonic anhydrases. Taylor & Francis Online. N.A.

-

6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical. Benchchem. N.A.

-

Preparation, characterization and study the biological activity for (six and seven) membered heterocyclic derivatives from 6-methoxy-2-amino benzo thiazole. ResearchGate. 2023.

-

Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online. 2025.

-

(PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. ResearchGate. 2021.

-

Effects of 6-methoxy-2-benzoxazolinone on the pineal melatonin generating system. PubMed. N.A.

-

Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. N.A.

-

A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives. Benchchem. N.A.

-

Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole | Request PDF. ResearchGate. N.A.

-

Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PMC. N.A.

-

Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. N.A.

Sources

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 5. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-Phosphate Transporter Spinster Homolog 2 (Spns2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methoxyl-2-aminobenzoxazol|High-Purity Research Chemical [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole [iris.unimore.it]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anticancer Properties of Benzoxazole Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary